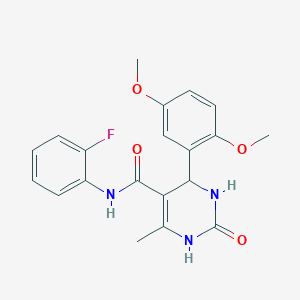
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves classic reactions such as the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinones and related structures . This reaction is typically performed under mild conditions and can be done without catalysts in a solvent-free environment, as demonstrated in the synthesis of "methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" . Another related compound, "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," was synthesized through the reaction of a chalcone derivative with semicarbazide .
Molecular Structure Analysis
Crystallographic studies are crucial for understanding the molecular structure of compounds. For instance, the anhydrous and solvated forms of a related compound were analyzed, revealing different crystallization patterns and hydrogen-bonding interactions that contribute to the crystal packing . The crystal structure of another compound, "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," was determined using single-crystal X-ray diffraction, which provided detailed information about the unit cell parameters and hydrogen bond interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of carboxamide groups in these compounds suggests potential reactivity with various reagents and the formation of derivatives through reactions such as condensation . The fluorescent labeling reagent discussed in one study indicates the potential for derivatization of carboxylic acids, which could be relevant for the analysis of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solvatomorphism, crystallization behavior, and thermal properties, can be studied using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These properties are influenced by the molecular structure and the presence of different functional groups, which can affect the compound's stability, solubility, and reactivity.
Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are widely recognized for their application in cancer chemotherapy. These compounds function primarily by inhibiting DNA synthesis, making them effective against various carcinomas including breast, gastrointestinal, and genitourinary tract cancers. The metabolism and disposition of such compounds in humans have been extensively studied to understand their pharmacokinetics and to mitigate toxicity. For instance, dihydropyrimidine dehydrogenase (DPD) plays a critical role in the catabolism of 5-FU, and deficiencies in this enzyme can lead to severe drug-induced toxicities, suggesting a genetic predisposition to adverse reactions in some patients (Diasio, Beavers, & Carpenter, 1988).
Metabolism and Toxicity
The metabolic pathways and potential for toxicity of fluorinated pyrimidines are significant considerations in their use. Studies have highlighted the importance of monitoring for severe toxic side effects, particularly in individuals with DPD deficiency, to avoid fatal outcomes. The presence of certain single nucleotide polymorphisms (SNPs) in the DPYD gene, which encodes DPD, has been associated with increased risk of severe toxicity following 5-FU therapy. This suggests a need for pretherapeutic genetic screening to identify at-risk patients and adjust treatment regimens accordingly (Morel et al., 2006).
Application in Chemotherapy Regimens
Fluorinated pyrimidines are integral components of various chemotherapy regimens, such as CMF (cyclophosphamide, methotrexate, 5-fluorouracil) for breast cancer. While effective, these regimens can lead to complications such as lacrimal outflow obstruction, underscoring the need for awareness of potential ocular toxicities and early intervention to manage symptoms (Lee, Bentley, & Olver, 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-10-12(27-2)8-9-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICBSKYKNARHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)
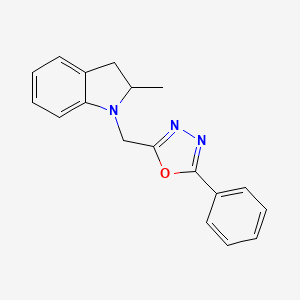
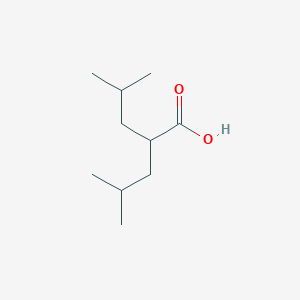
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)
![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)
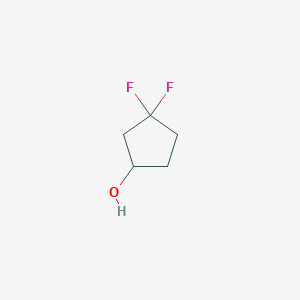
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
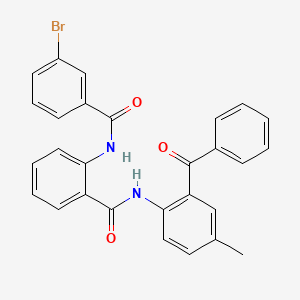

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)